pppApG
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Overview
Description
The compound 5’-Triphosphoadenylyl-(3’→5’)-guanosine, commonly referred to as pppApG, is a linear dinucleotide. It consists of a 5’-adenosine triphosphate unit connected to a 5’-guanosine monophosphate unit via a 3’→5’ linkage . This compound is a potential endogenous metabolite of the metazoan second messenger 2’,3’-cyclic guanosine monophosphate-adenosine monophosphate and/or the bacterial signaling nucleotide 3’,3’-cyclic guanosine monophosphate-adenosine monophosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Triphosphoadenylyl-(3’→5’)-guanosine can be achieved through in vitro transcription using DNA-dependent bacteriophage T7 RNA polymerase . The DNA template is prepared by annealing specific oligonucleotides, and the transcription reaction contains adenosine triphosphate and guanosine triphosphate . This method allows for the preparation of short oligoribonucleotides with different phosphorylation states and modifications on the 5’ terminus .
Industrial Production Methods
Industrial production of 5’-Triphosphoadenylyl-(3’→5’)-guanosine typically involves large-scale in vitro transcription processes. The compound is stored as an aqueous solution at -20°C to maintain stability . The product is shipped on gel packs and has a shelf life of 12 months after delivery .
Chemical Reactions Analysis
Types of Reactions
5’-Triphosphoadenylyl-(3’→5’)-guanosine undergoes various biochemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Cyclization: The formation of cyclic structures from linear molecules.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate, guanosine triphosphate, and specific enzymes such as RNA polymerases . The reactions typically occur under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .
Major Products
The major products formed from these reactions include cyclic guanosine monophosphate-adenosine monophosphate and other cyclic dinucleotides .
Scientific Research Applications
5’-Triphosphoadenylyl-(3’→5’)-guanosine has several scientific research applications:
Chemistry: Used in the study of nucleotide interactions and enzyme mechanisms.
Medicine: Investigated for its potential role in antiviral therapies and immune response modulation.
Industry: Utilized in the production of synthetic RNA molecules for various applications.
Mechanism of Action
The mechanism of action of 5’-Triphosphoadenylyl-(3’→5’)-guanosine involves its role as a substrate in the synthesis of viral RNA and complementary RNA . The compound is used in primer-independent initiation of RNA synthesis, where it binds to specific positions on the RNA template and facilitates elongation . This process is crucial for the replication and transcription of viral genomes.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-cyclic guanosine monophosphate-adenosine monophosphate
- 3’,3’-cyclic guanosine monophosphate-adenosine monophosphate
- 5’-Triphosphoadenylyl-(3’→5’)-cytidine
Uniqueness
5’-Triphosphoadenylyl-(3’→5’)-guanosine is unique due to its specific linear dinucleotide structure and its role as an intermediate in the synthesis of cyclic dinucleotides . Unlike its cyclic counterparts, it serves as a precursor in the enzymatic production of cyclic guanosine monophosphate-adenosine monophosphate, highlighting its importance in biochemical pathways .
Properties
Molecular Formula |
C20H28N10O20P4 |
---|---|
Molecular Weight |
852.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O20P4/c21-14-8-15(24-3-23-14)29(4-25-8)19-12(33)13(7(47-19)2-45-53(40,41)50-54(42,43)49-51(35,36)37)48-52(38,39)44-1-6-10(31)11(32)18(46-6)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChI Key |
DTYOICBSSHTIFB-INFSMZHSSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)N |
Origin of Product |
United States |
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